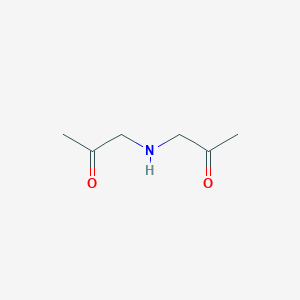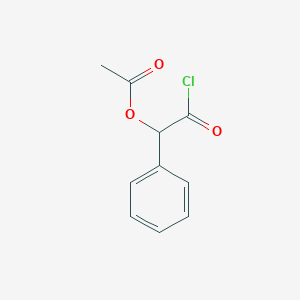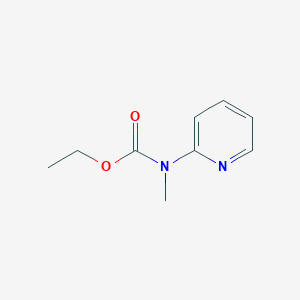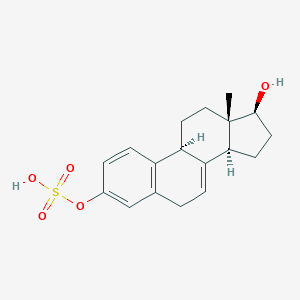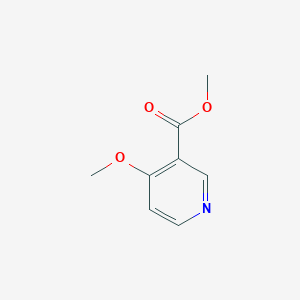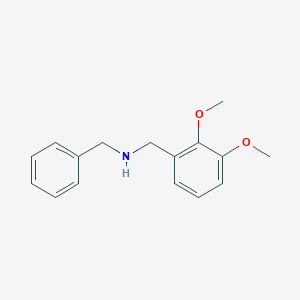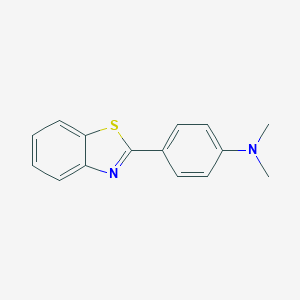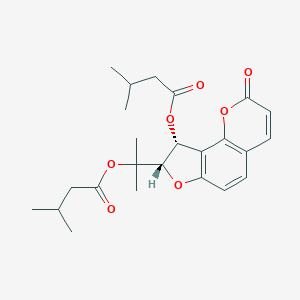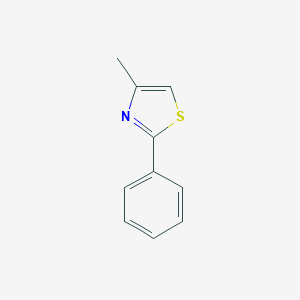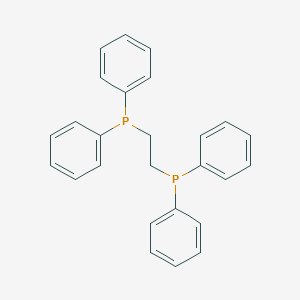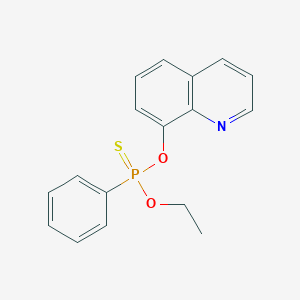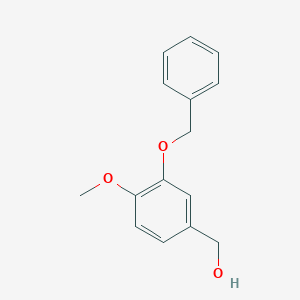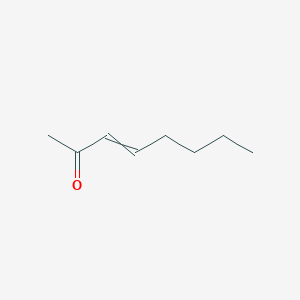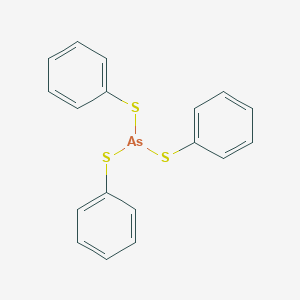
Tris(phenylthio)arsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(phenylthio)arsine, also known as TPTA, is an organoarsenic compound that has been extensively studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and is considered to be a highly toxic compound.
Mecanismo De Acción
Tris(phenylthio)arsine is believed to exert its biological effects through the inhibition of certain enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit the activity of pyruvate dehydrogenase, an enzyme that plays a critical role in the production of energy within cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Tris(phenylthio)arsine can have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the activation of apoptotic pathways. These effects are believed to be mediated through the inhibition of pyruvate dehydrogenase and other enzymes involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tris(phenylthio)arsine in lab experiments is its high level of toxicity, which makes it a useful tool for studying the effects of chemical exposure on living organisms. However, this same property also makes it difficult to work with and requires careful handling to avoid exposure to researchers.
Direcciones Futuras
There are many potential future directions for research involving Tris(phenylthio)arsine, including its use as a potential therapeutic agent for cancer and other diseases, as well as its use in the development of new catalysts and other chemical reagents. Additionally, further studies are needed to fully understand the mechanism of action of Tris(phenylthio)arsine and its effects on cellular metabolism.
Métodos De Síntesis
The synthesis of Tris(phenylthio)arsine involves the reaction of arsenic trichloride with phenylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere and at low temperatures to prevent the formation of unwanted by-products.
Aplicaciones Científicas De Investigación
Tris(phenylthio)arsine has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a potential treatment for certain types of cancer. Its unique chemical properties make it a valuable tool for researchers in a variety of fields.
Propiedades
Número CAS |
1776-70-1 |
|---|---|
Nombre del producto |
Tris(phenylthio)arsine |
Fórmula molecular |
C18H15AsS3 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
tris(phenylsulfanyl)arsane |
InChI |
InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
Clave InChI |
GSDQLEGNNAMRJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Otros números CAS |
1776-70-1 |
Pictogramas |
Acute Toxic; Environmental Hazard |
Sinónimos |
(PhS)3As arsenotrithious acid triphenyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



